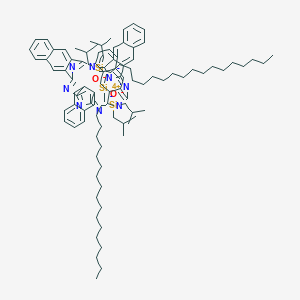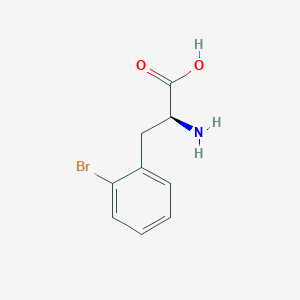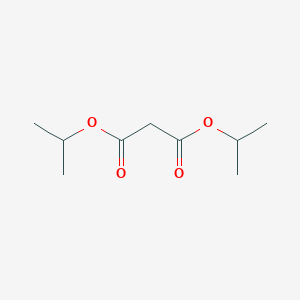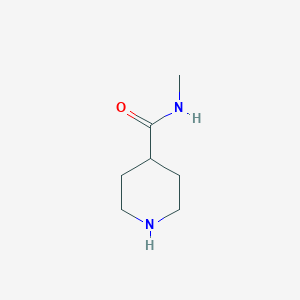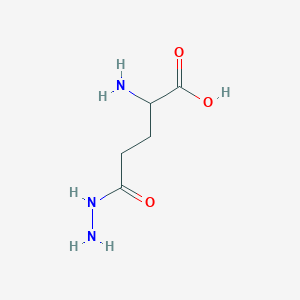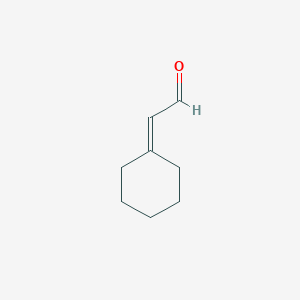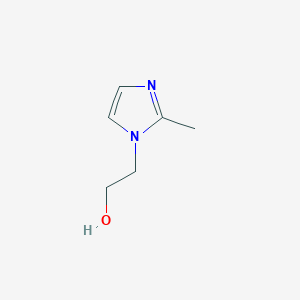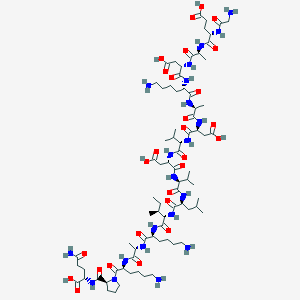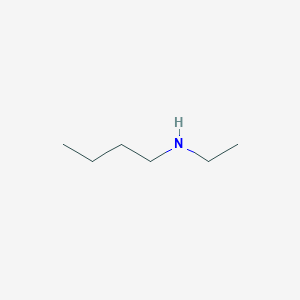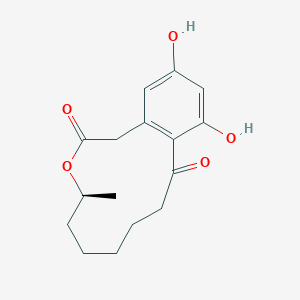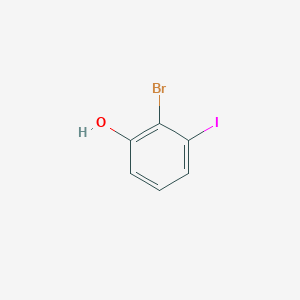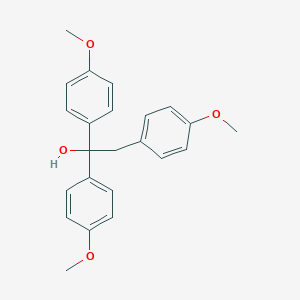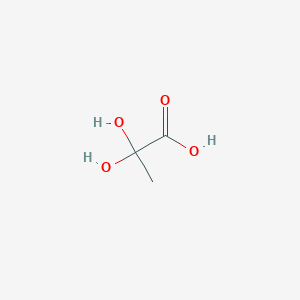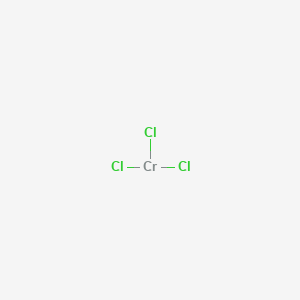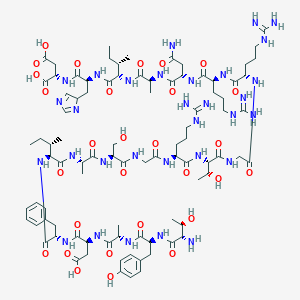
Pki peptide (6-24)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKI peptide (6-24) is a synthetic peptide derived from the heat-stable inhibitor protein kinase A (PKI). This peptide is widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (6-24) has been shown to inhibit PKA activity by binding to its catalytic subunit, making it a valuable tool for studying the role of PKA in cellular signaling.
Wirkmechanismus
PKI peptide (Pki peptide (6-24)) inhibits PKA activity by binding to its catalytic subunit. This binding prevents the catalytic subunit from interacting with its substrates, thereby blocking downstream signaling pathways. PKI peptide (Pki peptide (6-24)) binds to the active site of the catalytic subunit, which is located in the C-terminal domain of the protein.
Biochemische Und Physiologische Effekte
PKI peptide (Pki peptide (6-24)) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a decrease in downstream signaling pathways. PKI peptide (Pki peptide (6-24)) has also been shown to modulate the activity of other enzymes, such as cyclic nucleotide phosphodiesterases (PDEs) and protein phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PKI peptide (Pki peptide (6-24)) in lab experiments is its specificity for PKA. This peptide is highly selective for PKA and does not inhibit other kinases or phosphatases. This specificity allows researchers to study the role of PKA in cellular signaling without interfering with other pathways.
One limitation of using PKI peptide (Pki peptide (6-24)) is its short half-life in vivo. This peptide is rapidly degraded by proteases in the bloodstream, which limits its use in animal studies. Another limitation is the potential for off-target effects, particularly at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving PKI peptide (Pki peptide (6-24)). One area of interest is the development of more stable analogs of this peptide for use in animal studies. Another area of interest is the use of PKI peptide (Pki peptide (6-24)) in combination with other inhibitors to study the role of PKA in disease states. Additionally, there is potential for the use of PKI peptide (Pki peptide (6-24)) in drug development, particularly for diseases involving dysregulated PKA signaling.
Synthesemethoden
PKI peptide (Pki peptide (6-24)) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification of the peptide. The synthesis of PKI peptide (Pki peptide (6-24)) typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and a resin-bound amino acid derivative. The final product is obtained as a white powder and can be stored at -20°C.
Wissenschaftliche Forschungsanwendungen
PKI peptide (Pki peptide (6-24)) has been widely used in scientific research to study the mechanism of action of PKA and its downstream signaling pathways. It has been used to investigate the role of PKA in various cellular processes, including metabolism, gene expression, and cell growth. PKI peptide (Pki peptide (6-24)) has also been used to study the role of PKA in disease states, such as cancer and diabetes.
Eigenschaften
CAS-Nummer |
136058-52-1 |
|---|---|
Produktname |
Pki peptide (6-24) |
Molekularformel |
C90H141N31O29 |
Molekulargewicht |
2121.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1 |
InChI-Schlüssel |
NBNUEAFSTNVCPT-GRHHDRIGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Sequenz |
TYADFIASGRTGRRNAIXD |
Synonyme |
PKi peptide (6-24) protein kinase inhibitor peptide (6-24) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



